5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is a complex organic compound that features a pyrazole ring, an azetidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the azetidine and thiadiazole rings. Common reagents used in these reactions include hydrazine, chloroacetyl chloride, and methoxyethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings.
Azetidine Derivatives: Compounds with similar azetidine rings.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Uniqueness
5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClN5OS |
---|---|
Molecular Weight |
313.81 g/mol |
IUPAC Name |
5-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H16ClN5OS/c1-19-3-2-11-15-12(20-16-11)17-5-9(6-17)7-18-8-10(13)4-14-18/h4,8-9H,2-3,5-7H2,1H3 |
InChI Key |
DPIZNTKOWOBYGL-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NSC(=N1)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.